molecular formula C21H17N3O2 B2612955 N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide CAS No. 1126369-40-1

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Cat. No. B2612955
CAS RN: 1126369-40-1
M. Wt: 343.386
InChI Key: AXUYVUMXFXGBPA-UHFFFAOYSA-N
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Description

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, also known as CYM-5442, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and is known to have potent biological activities.

Mechanism of Action

The mechanism of action of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide involves the inhibition of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are known to be involved in cell growth, survival, and inflammation. N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has also been shown to inhibit the activity of several enzymes, including HDACs and PARP-1, which are involved in DNA repair and cell death.
Biochemical and Physiological Effects
N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. It has also been shown to modulate the expression of several genes involved in cell cycle regulation, DNA repair, and inflammation. In animal models, N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been shown to reduce tumor growth, improve cognitive function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, one limitation of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, the development of new analogs of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide could lead to the discovery of more potent and selective inhibitors for various biological targets.

Synthesis Methods

The synthesis of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide involves the reaction of 5-cyano-2-methylphenylboronic acid and 4-(2-bromoethoxy)benzoic acid with pyridine-2-methanol in the presence of a palladium catalyst. The resulting intermediate is then treated with ammonium chloride, followed by the addition of sodium hydroxide to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide.

Scientific Research Applications

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Inflammation research has shown that N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-15-5-6-16(13-22)12-20(15)24-21(25)17-7-9-19(10-8-17)26-14-18-4-2-3-11-23-18/h2-12H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUYVUMXFXGBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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